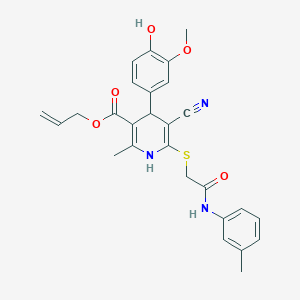
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, noted for its diverse biological activities. This article explores its synthesis, structural features, and biological implications based on current research findings.
Chemical Structure and Synthesis
The compound is characterized by a dihydropyridine core featuring several functional groups that are crucial for its biological activity. The synthesis typically involves a multicomponent reaction , which allows for the efficient formation of complex molecules. The Hantzsch reaction is particularly relevant here, as it combines an aldehyde, a β-ketoester, and an amine in one step, leading to the formation of dihydropyridines.
Key Structural Features:
- Functional Groups: Cyano group, hydroxy group, methoxy group, and thioether.
- Molecular Formula: C23H22N4O5S2.
- CAS Number: 76663-30-4.
Biological Activities
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
-
Calcium Channel Modulation:
- The compound may act as a calcium channel blocker, similar to nifedipine and nicardipine, leading to vasodilation and reduced blood pressure.
- Mechanism of Action: These compounds interact with voltage-gated calcium channels, influencing cardiovascular functions.
-
Antioxidant Properties:
- Preliminary studies suggest that the compound may exhibit antioxidant activity due to the presence of hydroxy and methoxy groups which can scavenge free radicals.
-
Antimicrobial Activity:
- Similar derivatives have shown potential against various microbial strains, indicating that this compound could also possess antibacterial or antifungal properties.
Case Study 1: Calcium Channel Blocking Activity
A study demonstrated that derivatives of dihydropyridines could effectively inhibit calcium influx in cardiac tissues, leading to decreased contractility and heart rate. This suggests that Allyl 5-cyano derivatives may similarly affect cardiovascular health.
Case Study 2: Antioxidant Activity
In vitro assays showed that compounds with similar structures significantly reduced oxidative stress markers in cellular models. This positions Allyl 5-cyano as a potential therapeutic agent in oxidative stress-related diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Nifedipine | Dihydropyridine core; calcium channel blocker | Antihypertensive |
| Nicardipine | Dihydropyridine core; calcium channel blocker | Antihypertensive |
| ZM244085 | Dihydropyridine core; selective for certain receptors | Anticancer activity |
Allyl 5-cyano stands out due to its unique combination of functional groups which may confer distinct biological activities not present in other compounds listed above.
Propiedades
IUPAC Name |
prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-5-11-35-27(33)24-17(3)29-26(36-15-23(32)30-19-8-6-7-16(2)12-19)20(14-28)25(24)18-9-10-21(31)22(13-18)34-4/h5-10,12-13,25,29,31H,1,11,15H2,2-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWOHGVWCWCRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













